



# Technical Support Center: Preventing Aggregation of ADCs with PEGylated Linkers

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Compound of Interest		
Compound Name:	Azido-PEG4-Ala-Ala-Asn(Trt)-PAB	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs), particularly those utilizing PEGylated linkers.

## **Frequently Asked Questions (FAQs)**

Q1: What are the primary causes of aggregation in ADCs?

A1: ADC aggregation is a complex issue stemming from several factors:

- Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to an antibody is a primary driver of aggregation. These hydrophobic patches on the ADC surface promote intermolecular interactions to minimize exposure to the aqueous environment, leading to self-association.[1]
- High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with an increased propensity for aggregation. With more hydrophobic drug-linker molecules attached, the overall surface hydrophobicity of the ADC increases, amplifying the driving force for aggregation.[1]
- Linker Chemistry: The physicochemical properties of the linker itself play a crucial role.

  Hydrophobic linkers can exacerbate aggregation, whereas the incorporation of hydrophilic moieties, such as polyethylene glycol (PEG), can significantly mitigate this issue.[1]





- Conjugation Process Conditions: The conditions during the conjugation reaction, including
  the use of organic co-solvents to dissolve the payload-linker, unfavorable pH, or elevated
  temperatures, can induce conformational changes in the antibody, leading to aggregation.[1]
   [2]
- Formulation and Storage Conditions: Suboptimal buffer conditions, such as a pH near the antibody's isoelectric point (pl) or inappropriate ionic strength, can reduce the colloidal stability of the ADC.[2][3][4] Environmental stressors like thermal stress, repeated freezethaw cycles, mechanical agitation, and light exposure can also induce aggregation.[1][5]

Q2: How do PEGylated linkers help prevent ADC aggregation?

A2: PEGylated linkers are a key strategy to combat ADC aggregation. The incorporation of PEG chains into the linker design increases the overall hydrophilicity of the ADC. This hydrophilic PEG "shield" can mask the hydrophobic payload, reducing intermolecular hydrophobic interactions and thereby minimizing self-association and aggregation. This allows for the development of ADCs with higher DARs while maintaining stability.

Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on aggregation?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the aggregation propensity of an ADC. A higher DAR generally leads to increased hydrophobicity, which in turn increases the likelihood of aggregation.[1] Therefore, optimizing the DAR is a crucial step in balancing therapeutic efficacy with the physical stability of the ADC. Hydrophobic Interaction Chromatography (HIC) is a key analytical technique used to determine the DAR and assess the heterogeneity of the ADC population.[6][7][8]

Q4: What are the common analytical techniques to detect and quantify ADC aggregation?

A4: Several analytical techniques are routinely used to monitor ADC aggregation:

- Size Exclusion Chromatography (SEC): This is the most common method for quantifying high molecular weight species (HMWS) or aggregates in ADC samples. It separates molecules based on their hydrodynamic radius.[9][10][11][12]
- Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) and



can also provide information about aggregation. [6][7][13][14]

• Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can be used for rapid screening of formulation stability.[15][16][17][18][19]

## **Troubleshooting Guides**

Issue 1: Significant aggregation observed immediately after conjugation.

This suggests a problem with the conjugation process itself, leading to the rapid formation of aggregates.

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Troubleshooting workflow for post-conjugation aggregation.

#### **Troubleshooting Steps:**

- Evaluate Payload and Linker Hydrophobicity: The inherent hydrophobicity of the payload and linker is a primary driver of aggregation.[1]
  - Solution: If using a highly hydrophobic linker, consider switching to a more hydrophilic alternative. Linkers incorporating polyethylene glycol (PEG) chains, sulfonate groups, or other hydrophilic moieties can effectively "shield" the hydrophobic payload and reduce aggregation.[1]
- Optimize Conjugation Conditions: The reaction environment is critical for maintaining the stability of the antibody.
  - pH and Buffer: Ensure the pH of the conjugation buffer is not near the antibody's isoelectric point (pl), where solubility is at a minimum.[2] Conduct a buffer screen to identify the optimal pH and ionic strength for stability.
  - Organic Co-solvents: While often necessary for solubilizing the payload-linker, organic solvents like DMSO can destabilize the antibody. Use the minimum amount of co-solvent required and consider a stepwise addition to the antibody solution.[2]
  - Temperature: Perform the conjugation reaction at a controlled, lower temperature (e.g., 4°C or room temperature) to minimize thermal stress on the antibody.[1]
- Control the Drug-to-Antibody Ratio (DAR): Higher DARs are strongly correlated with increased aggregation.[1]
  - Solution: If the observed DAR is high (e.g., >4), consider reducing the molar excess of the payload-linker during the conjugation reaction. While this may impact potency, it can significantly improve the stability of the ADC.
- Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support during the conjugation process can physically prevent intermolecular interactions and subsequent aggregation.[2]





Issue 2: ADC aggregation increases over time during storage or after freeze-thaw cycles.

This points to issues with the formulation or storage conditions, leading to decreased long-term stability.

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Troubleshooting workflow for storage-related aggregation.

**Troubleshooting Steps:** 

 Optimize the Formulation Buffer: The composition of the storage buffer is critical for longterm stability.



- pH and Ionic Strength: Conduct a formulation screen to identify the optimal pH and ionic strength that maximize the colloidal stability of the ADC.[3][4][20][21][22] A typical starting point for ionic strength is 150 mM NaCl.[23]
- Incorporate Stabilizing Excipients: Certain excipients can significantly reduce aggregation.
  - Surfactants: Non-ionic surfactants such as Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation and are typically used at concentrations between 0.01% and 0.1%.
  - Sugars and Polyols: Sugars like sucrose and trehalose can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization.
  - Amino Acids: Arginine and glycine can also be used as stabilizers to reduce aggregation.
- · Control Storage and Handling Conditions:
  - Temperature: Store the ADC at the recommended temperature (e.g., 2-8°C for liquid formulations, -20°C or -80°C for frozen aliquots) and avoid temperature fluctuations.[5]
  - Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can denature the protein.
     Aliquot the ADC into single-use volumes.[23]
  - Mechanical Stress: Minimize agitation and shaking of the ADC solution.
  - Light Exposure: Protect the ADC from light, as some payloads can be photosensitive, and their degradation can trigger aggregation.

## Data on the Impact of PEGylated Linkers and Excipients

The following tables summarize illustrative data on how PEGylated linkers and formulation excipients can influence ADC aggregation.

Table 1: Illustrative Impact of PEG Linker Length on ADC Aggregation



Linker Type	Payload	DAR	% High Molecular Weight Species (HMWS) after Stress*
Non-PEGylated	MMAE	4	15.2%
PEG4 Linker	MMAE	4	5.8%
PEG8 Linker	MMAE	4	2.1%
PEG12 Linker	MMAE	4	1.5%

<sup>\*</sup>Data is illustrative and represents typical trends observed after thermal stress (e.g., 40°C for 1 week). Actual values will vary depending on the specific antibody, payload, and experimental conditions.

Table 2: Illustrative Impact of Excipients on ADC Aggregation

Formulation Buffer	Excipient	% High Molecular Weight Species (HMWS) after Stress*
20 mM Histidine, pH 6.0	None	12.5%
20 mM Histidine, pH 6.0	0.02% Polysorbate 80	4.3%
20 mM Histidine, pH 6.0	5% Sucrose	7.8%
20 mM Histidine, pH 6.0	0.02% Polysorbate 80 + 5% Sucrose	2.9%

<sup>\*</sup>Data is illustrative and represents typical trends observed after thermal stress (e.g., 40°C for 1 week). Actual values will vary depending on the specific antibody, payload, and experimental conditions.

## **Experimental Protocols**

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)





Objective: To separate and quantify the monomer, aggregates (HMWS), and fragments (LMWS) in an ADC sample.

#### Materials:

- SEC-HPLC system with a UV detector
- SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl)
- Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4[23][24]
- · ADC sample
- Mobile phase for sample dilution

#### Methodology:

- System Preparation:
  - Equilibrate the SEC-HPLC system and column with the mobile phase at a flow rate of 0.5 1.0 mL/min until a stable baseline is achieved.[23]
- Sample Preparation:
  - Dilute the ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase.[11][23]
  - Filter the diluted sample through a 0.22 μm syringe filter to remove any particulate matter.
- Injection and Elution:
  - Inject 10-20 μL of the prepared sample onto the column.[23]
  - Elute isocratically with the mobile phase for a sufficient time to allow all species to elute (typically 15-30 minutes).
- Detection:



- Monitor the eluent at a UV wavelength of 280 nm.[23]
- Data Analysis:
  - Integrate the peak areas for the HMWS (eluting first), the monomer (main peak), and any LMWS (eluting last).
  - Calculate the percentage of each species relative to the total peak area.

Protocol 2: Determination of DAR and Hydrophobicity Profile by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To separate ADC species with different drug-to-antibody ratios and assess the overall hydrophobicity.

#### Materials:

- HIC-HPLC system with a UV detector
- HIC column (e.g., Tosoh TSKgel Butyl-NPR)
- Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0[13]
- Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% Isopropanol[13]
- ADC sample

#### Methodology:

- System Preparation:
  - Equilibrate the HIC-HPLC system and column with 100% Mobile Phase A.
- Sample Preparation:
  - Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase
     A.
- Injection and Elution:



- Inject the prepared sample onto the column.
- Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to separate the different DAR species.
- Detection:
  - o Monitor the eluent at a UV wavelength of 280 nm.
- Data Analysis:
  - Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by increasing DAR species).
  - Calculate the relative percentage of each DAR species and the average DAR.

Protocol 3: Monitoring of ADC Aggregation by Dynamic Light Scattering (DLS)

Objective: To rapidly assess the size distribution and presence of aggregates in an ADC sample.

#### Materials:

- DLS instrument
- Low-volume cuvette
- ADC sample
- Filtration device (0.22 µm syringe filter)

#### Methodology:

- Sample Preparation:
  - $\circ\,$  Filter the ADC sample through a 0.22  $\mu m$  syringe filter directly into a clean, dust-free cuvette.
- Instrument Setup:



- Set the instrument parameters, including temperature and measurement duration.
- Measurement:
  - Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
  - Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
- Data Analysis:
  - The instrument software will use an autocorrelation function to calculate the size distribution of the particles in the sample.
  - Analyze the size distribution plot for the presence of a monomodal peak corresponding to the ADC monomer and any larger peaks indicative of aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample.

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